REACTION_CXSMILES
|
NC1N(C2C=CC=CC=2OC)N=CC=1C#N.[O:17]1[CH2:22][CH2:21][CH:20]([NH:23][NH2:24])[CH2:19][CH2:18]1.CO[C:27](=[C:29]([C:32]#[N:33])[C:30]#[N:31])[CH3:28]>>[NH2:33][C:32]1[N:23]([CH:20]2[CH2:21][CH2:22][O:17][CH2:18][CH2:19]2)[N:24]=[C:27]([CH3:28])[C:29]=1[C:30]#[N:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C1=C(C=CC=C1)OC)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)=C(C#N)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C1CCOCC1)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |